molecular formula C16H16BrNO B595676 N-Cyclopentyl 4-bromonaphthamide CAS No. 1365272-42-9

N-Cyclopentyl 4-bromonaphthamide

Cat. No.: B595676
CAS No.: 1365272-42-9
M. Wt: 318.214
InChI Key: UGDBHZMDVQGZIX-UHFFFAOYSA-N
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Description

Historical Context of Naphthamide Derivatives in Academic Inquiry

The exploration of naphthamide derivatives is deeply rooted in the broader history of amide synthesis and the functionalization of polycyclic aromatic hydrocarbons. Early research into these compounds was often driven by the desire to create new dyes and fluorescent materials, leveraging the inherent photophysical properties of the naphthalene (B1677914) core. Over time, the focus has expanded significantly, with researchers now investigating naphthamides for their potential in medicinal chemistry and materials science. ontosight.ai The evolution of synthetic methodologies has been a key driver in this field, moving from traditional amidation reactions of naphthoic acid derivatives to more sophisticated and efficient techniques. This progression has allowed for the creation of a diverse library of naphthamide derivatives, each with unique properties and potential applications. ontosight.aiacs.org

Significance of N-Cyclopentyl 4-bromonaphthamide within Naphthamide Chemistry

This compound, with its specific combination of a cyclopentyl group at the amide nitrogen and a bromine atom at the 4-position of the naphthalene ring, represents a point of interest for several reasons. The N-cyclopentyl group can influence the molecule's solubility, conformational flexibility, and interactions with biological targets. mdpi.com The bromine atom, on the other hand, serves as a versatile synthetic handle. It allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce new functional groups and build more complex molecular architectures. researchgate.net This strategic placement of a bromine atom makes this compound a valuable building block in the synthesis of novel compounds.

Overview of Research Trajectories for Brominated Naphthamide Structures

The presence of a bromine atom on the naphthamide scaffold opens up numerous research possibilities. A primary area of investigation is the use of these compounds in palladium-catalyzed cross-coupling reactions to synthesize a wide array of derivatives with tailored properties. researchgate.net Furthermore, brominated naphthamides are being explored for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The bromine atom can significantly influence the electronic properties of the naphthalene ring system, which in turn can affect the compound's biological and photophysical behavior. Research is also directed towards understanding how the position of the bromine atom on the naphthalene ring impacts the reactivity and properties of the resulting derivatives. acs.orgnih.gov

Interactive Data Tables

Chemical Properties of this compound

PropertyValue
IUPAC Name 4-bromo-N-cyclopentylnaphthalene-1-carboxamide
CAS Number 1365272-42-9
Molecular Formula C16H16BrNO
Molecular Weight 318.21 g/mol
Boiling Point 489.1±28.0 °C at 760 mmHg
Flash Point 249.6±24.0 °C
InChI Key UGDBHZMDVQGZIX-UHFFFAOYSA-N

Data sourced from multiple chemical suppliers and databases. cymitquimica.combio-fount.comfluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclopentylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-15-10-9-14(12-7-3-4-8-13(12)15)16(19)18-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDBHZMDVQGZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742897
Record name 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-42-9
Record name 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclopentyl 4 Bromonaphthamide

Direct Synthetic Routes to N-Cyclopentyl 4-bromonaphthamide

The most direct approach to synthesizing this compound involves the coupling of a 4-bromonaphthalene carboxylic acid derivative with cyclopentylamine (B150401). This can be achieved through standard amidation reactions. Alternatively, bromination of a pre-formed N-cyclopentylnaphthamide could be explored.

The formation of the amide linkage between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, this would typically involve the reaction of 4-bromo-1-naphthoic acid with cyclopentylamine. To facilitate this reaction, the carboxylic acid is usually activated.

One common method is the conversion of the carboxylic acid to an acyl chloride. 4-bromo-1-naphthoyl chloride can be prepared by treating 4-bromo-1-naphthoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by cyclopentylamine to form the desired amide. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, a variety of coupling reagents can be employed to promote the direct amidation of the carboxylic acid without the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), are effective. researchgate.net These reagents form an active ester intermediate in situ, which then reacts with cyclopentylamine. Boronic acid catalysts have also been shown to be effective for direct amidation reactions under mild conditions. encyclopedia.pub

A practical approach for the synthesis of primary amides involves the use of ammonium (B1175870) salts like ammonium chloride (NH₄Cl) as the amine source in the presence of N-methylpyrrolidone (NMP), which acts as both a solvent and an acid scavenger. ccspublishing.org.cn For secondary amides like this compound, amine hydrochloride salts can be used with a suitable base. ccspublishing.org.cn

Table 1: Common Coupling Reagents for Amidation

Coupling ReagentAdditive (if applicable)General Reaction Conditions
Thionyl chloride (SOCl₂)NoneAnhydrous solvent (e.g., DCM, toluene), often at reflux
Oxalyl chloride ((COCl)₂)Catalytic DMFAnhydrous aprotic solvent (e.g., DCM, THF), room temp.
DCCHOSu or HOBtAprotic solvent (e.g., DCM, DMF), 0°C to room temp.
EDCHOSu or HOBtAqueous or anhydrous solvent, room temp.
HBTUBase (e.g., DIEA)Aprotic solvent (e.g., DMF), room temp.

This table is generated based on general organic chemistry knowledge and the provided search results.

An alternative synthetic strategy involves the bromination of a pre-synthesized N-cyclopentyl-1-naphthamide. Direct bromination of the naphthalene (B1677914) ring can be achieved using various brominating agents. The regioselectivity of the bromination is influenced by the directing effects of the substituents on the naphthalene ring. The amide group at the 1-position is an ortho-, para-directing group, which would favor substitution at the 2- and 4-positions.

Electrophilic aromatic substitution with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is a standard method for brominating aromatic rings. The reaction conditions, including solvent and temperature, would need to be optimized to achieve selective bromination at the 4-position and to avoid multiple brominations. Other brominating agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst could also be employed, sometimes offering milder reaction conditions and improved selectivity.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the amidation reaction, key parameters to consider include the choice of solvent, temperature, and the specific coupling reagent or activation method. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. The reaction temperature can range from 0°C to the reflux temperature of the solvent, depending on the reactivity of the starting materials and the chosen method.

When selecting a coupling reagent, factors such as cost, efficiency, and the ease of byproduct removal should be considered. For example, while DCC is effective, the dicyclohexylurea byproduct can sometimes be difficult to remove. EDC, on the other hand, forms a water-soluble urea (B33335) byproduct that is easily removed by aqueous workup.

For the bromination route, controlling the stoichiometry of the brominating agent is critical to prevent over-bromination. The choice of solvent can also influence the selectivity, with polar solvents sometimes favoring different substitution patterns compared to nonpolar solvents.

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of this compound relies on the availability of its key precursors: a 4-bromonaphthoic acid derivative and a cyclopentylamine source.

4-Bromo-1-naphthoic acid is a key intermediate. One synthetic route to this compound starts from 1-bromonaphthalene (B1665260). justia.com A Friedel-Crafts acylation of 1-bromonaphthalene with acetyl chloride in the presence of aluminum chloride can introduce an acetyl group, which can then be oxidized to a carboxylic acid. justia.com

Another approach involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide to form a 4-cyanonaphthoic acid intermediate, which can then be saponified to naphthalene-1,4-dicarboxylic acid. justia.comgoogle.com While this specific sequence leads to the dicarboxylic acid, the initial 4-bromo-1-naphthoic acid is a documented starting material. justia.comgoogle.com The synthesis of 4-bromo-naphthalic acid anhydride (B1165640) is also reported, which can serve as a precursor to 4-bromonaphthoic acid derivatives. prepchem.com

Table 2: Synthesis of 4-Bromo-1-naphthoic Acid

Starting MaterialReagentsProductReference
1-Bromonaphthalene1. Acetyl chloride, AlCl₃, Ethylene chloride2. Oxidizing agent4-Acetyl-1-bromonaphthalene, then 4-Bromo-1-naphthoic acid justia.com

This table is based on the synthetic routes described in the provided search results.

Cyclopentylamine is a commercially available reagent but can also be synthesized through various methods. A common industrial preparation involves the reductive amination of cyclopentanone (B42830) with ammonia (B1221849) over a nickel catalyst at high temperature and pressure. chemicalbook.comchemicalbook.commicrochem.fr

Another synthetic route involves the hydrogenation of tetrahydrofurfurylamine (B43090) in the presence of a cobalt-based catalyst. google.com Laboratory-scale preparations can also be achieved through methods like the reduction of cyclopentanone oxime. google.com For purification, cyclopentylamine can be dried over potassium hydroxide (B78521) pellets and then distilled. chemicalbook.commicrochem.fr

Table 3: Synthesis of Cyclopentylamine

Starting MaterialReagents/CatalystReaction ConditionsReference
CyclopentanoneAmmonia, Nickel catalyst, Hydrogen150–200 °C, 20 MPa chemicalbook.comchemicalbook.commicrochem.fr
TetrahydrofurfurylamineCobalt-based catalyst, Hydrogen150–300 °C google.com

This table is based on the synthetic routes described in the provided search results.

Advanced Synthetic Techniques and Cascade Reactions

The synthesis of specialized naphthamide derivatives such as this compound can be approached through sophisticated methodologies that offer high efficiency, selectivity, and the ability to construct complex molecular architectures. These advanced techniques move beyond simple amide bond formation, leveraging modern catalytic systems and stereochemical control to achieve desired structures.

Metal-Catalyzed Coupling Reactions in Naphthamide Synthesis (e.g., Suzuki-Miyaura reaction for related structures)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly relevant in modifying the naphthalene core of naphthamide structures. nih.govmdpi-res.com The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example. researchgate.net While direct Suzuki-Miyaura coupling on this compound is not extensively documented in dedicated studies, the reaction is widely applied to structurally similar precursors like 4-bromo-1,8-naphthalic anhydride and its N-substituted imide derivatives. rsc.orgrsc.orgmdpi.com These precursors are key intermediates from which a variety of N-substituted naphthamides can be derived.

The general process involves the imidation of 4-bromo-1,8-naphthalic anhydride, followed by a palladium-catalyzed Suzuki-Miyaura reaction to introduce a new substituent at the 4-position of the naphthalene ring. mdpi.com For instance, the synthesis of 4-phenyl-1,8-naphthalimide, a related structure, was achieved by coupling 4-bromo-1,8-naphthalimide with phenylboronic acid. mdpi.com Research has shown that microwave-assisted heating can significantly accelerate these reactions and improve yields compared to conventional oil-bath heating. mdpi.com

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and other functional groups onto the naphthyl skeleton, starting from the bromo-substituted precursor. rsc.orgresearchgate.net This modular approach provides significant flexibility, enabling the synthesis of diverse derivatives by simply changing the boronic acid or boronic ester coupling partner. rsc.orguq.edu.au The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions on related 4-bromo-naphthalimide systems, which are analogous to the core of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on 4-Bromo-Naphthalimide Derivatives
Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventConditionsYieldReference
4-Bromo-1,8-naphthalimidePhenylboronic acidPd(PPh₃)₄ (equiv.)Na₂CO₃Toluene/EtOH/H₂OReflux, 8 h22% mdpi.com
4-Bromo-1,8-naphthalimidePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂OMicrowave, 70°C, 30 min77% mdpi.com
4-Bromo-N-(2-ethylhexyl)naphthalimideNaphthalimide boronic esterPd(PPh₃)₄K₂CO₃Toluene/H₂O90°C, 16 h>95% rsc.org

Stereoselective and Asymmetric Synthesis Considerations

Stereoselectivity becomes a critical consideration in the synthesis of complex naphthamides, especially when chiral centers or axial chirality are present. For this compound, the cyclopentyl group itself is achiral; however, modifications to the naphthyl core or the amide linkage can introduce stereogenic elements.

One area of relevance is the study of atropisomerism in peri-substituted naphthamides. claydenchemistry.netclaydenchemistry.net When bulky substituents are present on the nitrogen and at the C8 position of the naphthalene ring, rotation around the N-aryl bond can be restricted, leading to stable, separable atropisomers (isomers resulting from hindered rotation). While the cyclopentyl group is not exceptionally bulky, the principles of atropisomerism are a key consideration in the design of more complex, sterically hindered naphthamides. claydenchemistry.netclaydenchemistry.net

More directly applicable are asymmetric reactions that create new stereocenters. Dearomatizing cyclization of 1-naphthamides using a chiral auxiliary has been shown to form a new pyrrolidinone ring with three new stereogenic centers of defined absolute stereochemistry. researchgate.net This process typically involves treating a 1-naphthamide (B1198061) derived from a chiral auxiliary like N-benzylphenylglycinol with a strong base such as t-BuLi. researchgate.net

Furthermore, iodine(III)-catalyzed asymmetric oxidative spirocyclization represents an advanced method for synthesizing chiral spirolactams from naphthamide derivatives. beilstein-journals.org In one study, 1-hydroxy-N-aryl-2-naphthamides were cyclized to the corresponding spirolactam derivatives with high enantiomeric excess (up to 92% ee) using a chiral iodoarene as a precatalyst. beilstein-journals.org This demonstrates that the naphthamide scaffold can be effectively used in stereoselective transformations to build complex, three-dimensional structures.

The following table details an example of an asymmetric spirocyclization reaction performed on a related N-aryl naphthamide system.

Table 2: Iodine(III)-Catalyzed Asymmetric Oxidative Spirocyclization of N-Aryl Naphthamides beilstein-journals.org
SubstratePrecatalystOxidantAdditiveSolventYieldEnantiomeric Excess (ee)
1-Hydroxy-N-aryl-2-naphthamideChiral IodoarenemCPBATFE, H₂O-Highup to 92%
N-Methyl-N-(2-naphthyl)-2-naphthamideChiral IodoarenemCPBA--Highup to 84%

These advanced methodologies highlight the potential for creating structurally diverse and stereochemically complex molecules based on the this compound scaffold through strategic application of modern synthetic chemistry.

Advanced Applications in Chemical Synthesis

N-Cyclopentyl 4-bromonaphthamide as a Synthetic Intermediate

As a synthetic intermediate, the compound offers a stable and reliable platform from which to build more elaborate chemical structures. The presence of the bromo-substituent on the electron-rich naphthalene (B1677914) system is a key feature, providing a reactive handle for a multitude of transformations.

This compound serves as a foundational building block for creating intricate molecular designs. The naphthalene core provides a rigid, planar aromatic system, while the cyclopentyl group adds a three-dimensional, lipophilic character. This combination is advantageous in designing molecules that target specific biological receptors or possess unique material properties. The amide linkage provides conformational rigidity and specific hydrogen bonding capabilities. Synthetic strategies can utilize the inherent reactivity of the C-Br bond to append a wide array of functional groups and molecular fragments, effectively using the N-cyclopentyl-naphthamide core as a scaffold for diversification. Halogenated naphthalenes are recognized as valuable starting materials for the synthesis of polycyclic aromatic hydrocarbons and other fused tricyclic systems. nih.gov

The 4-bromo substituent on the naphthalene ring is primed for participation in transition metal-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in this context. magtech.com.cnorganic-chemistry.orgnih.govconicet.gov.ar For instance, the Suzuki coupling can be employed to introduce new aryl or vinyl groups by reacting this compound with boronic acids. Similarly, Sonogashira coupling with terminal alkynes can install alkynyl moieties, while Heck coupling can append alkenes. The Buchwald-Hartwig amination allows for the introduction of various nitrogen-based nucleophiles, transforming the bromo-substituted naphthalene into a more complex amine derivative. nih.gov These reactions are highly valued for their tolerance of a wide range of functional groups, allowing for the direct functionalization of the naphthalene core without the need for extensive protecting group strategies.

Below is a table illustrating potential transformations via cross-coupling reactions.

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Functional Group
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, BaseAryl/Vinyl
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAlkynyl
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseAlkenyl
Buchwald-Hartwig AminationPrimary/Secondary AminePd Catalyst, Ligand, BaseAryl Amine
Stille CouplingOrganostannanePd CatalystAryl, Vinyl, Alkyl
Negishi CouplingOrganozinc ReagentPd or Ni CatalystAryl, Vinyl, Alkyl

Derivatization Strategies and Analogue Synthesis

Beyond functionalizing the C-Br bond, the structure of this compound allows for several other derivatization strategies to generate a library of analogues with fine-tuned properties.

The cyclopentyl group can be modified to explore structure-activity relationships or alter the physical properties of the molecule, such as solubility and crystallinity. This can be achieved by starting the synthesis with a modified cyclopentylamine (B150401). For example, using hydroxylated, alkylated, or functionalized cyclopentylamines in the initial amide coupling with 4-bromonaphthoic acid would yield analogues with decorated cyclopentyl rings. The Kulinkovich-de Meijere reaction provides a pathway for synthesizing various cyclopropylamines, and similar principles can be applied to access substituted cyclopentylamines for incorporation. organic-chemistry.org Furthermore, synthetic routes have been developed for compounds like N-(1-methylcyclopentyl)-benzamide, showcasing methods to incorporate substituted cyclic moieties. google.com

The amide bond itself serves as a crucial linker that can be replaced to create analogues with different geometries and chemical properties. For instance, ester analogues could be synthesized by reacting 4-bromonaphthoic acid with cyclopentanol. A reversed amide could be prepared from 4-bromo-1-naphthylamine and cyclopentanecarboxylic acid. These modifications alter the hydrogen bonding capacity and conformational flexibility of the linker region. Exploring different linkers is a common strategy in medicinal chemistry to optimize binding interactions with biological targets. The synthesis of more complex structures, such as cardo-type poly(amide-imide)s, demonstrates the feasibility of incorporating varied and complex linker chemistries into molecules containing cyclic groups. mdpi.com

Chemical Biology and Molecular Mechanism Research in Vitro and in Silico Studies Only

N-Cyclopentyl 4-bromonaphthamide as a Molecular Scaffold for Ligand Designnih.govnih.govlifechemicals.com

This compound serves as a foundational structure, or scaffold, in the design and synthesis of new chemical entities with potential therapeutic applications. The concept of a molecular scaffold is central to medicinal chemistry, where a core structure is systematically modified to create a library of related compounds with diverse properties. lifechemicals.com

Exploration of Structural Diversity in Naphthamide-Based Chemical Librariesnih.govlifechemicals.com

The creation of chemical libraries with high structural diversity is a key strategy in drug discovery. nih.govlifechemicals.com Starting with a core structure like this compound, chemists can introduce a wide range of chemical modifications. This exploration of "chemical space" aims to identify novel compounds with improved activity, selectivity, and pharmacokinetic properties. lifechemicals.com The diversity of these libraries can be assessed using various computational methods, including the analysis of molecular fingerprints and scaffold distribution. lifechemicals.comnih.gov By systematically altering substituents on the naphthamide core and the cyclopentyl group, researchers can generate a vast number of analogues, each with unique three-dimensional shapes and electronic properties, thereby increasing the chances of discovering a successful drug candidate. chemrxiv.org

Application of Privileged Scaffold Concepts to N-Cyclopentyl 4-bromonaphthamidenih.gov

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov This concept is a powerful tool in drug design, as it suggests that certain core structures have an inherent propensity to interact with proteins in a biologically meaningful way. The naphthamide core, a key feature of this compound, can be considered a privileged scaffold due to its presence in various biologically active compounds. nih.govresearchgate.net By utilizing this privileged scaffold, researchers can design libraries of compounds that are more likely to exhibit desired biological activities, accelerating the discovery of new therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and Its Analoguesoncodesign-services.comcollaborativedrug.comrsc.org

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.comcollaborativedrug.com For this compound and its derivatives, these studies, conducted through in vitro and in silico methods, provide crucial insights into the specific roles of its different components. ekb.egnih.govelsevierpure.com

Impact of the Bromine Atom on Binding Affinity and Specificity

The presence and position of the bromine atom on the naphthamide ring are critical determinants of the molecule's binding affinity and specificity for its biological targets. Halogen atoms, like bromine, can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to the stability of a ligand-protein complex. In silico docking studies of similar brominated compounds have shown that the bromine atom can form favorable interactions with amino acid residues in the binding pocket of a target protein. mdpi.com The specific placement of the bromine at the 4-position of the naphthamide ring in this compound likely influences its orientation within the binding site, thereby affecting its potency and selectivity.

Role of the Amide Functional Group in Molecular Interactions

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Weight318.21 g/mol cymitquimica.com
InChI KeyUGDBHZMDVQGZIX-UHFFFAOYSA-N cymitquimica.com
Purity96% cymitquimica.com

Conformational Analysis of the Cyclopentyl Group and Naphthamide Core

In a systematic study of N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas, both trans-trans and cis-trans conformations were found to be energetically favorable. researchgate.net The cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond to the N'-hydrogen. researchgate.net The methylation pattern in these ureas was observed to have a substantial impact on the conformational preference. researchgate.net For this compound, the cyclopentyl group, being an alkyl substituent, is expected to influence the rotational barrier around the amide C-N bond. The planarity of the naphthamide core, coupled with the steric bulk of the cyclopentyl group, likely dictates the preferred orientation of the substituent, which in turn would influence its interaction with biological targets. researchgate.net The presence of tertiary amides in similar cyclic peptoid structures leads to complex NMR spectra due to cis/trans isomerism of the amide bond, highlighting the conformational flexibility that can be expected in such molecules. diamond.ac.uk

Table 1: Predicted Conformational Preferences of Related N-Cyclopentyl Ureas

Compound ClassPredominant ConformationsStabilizing InteractionsReference
N-aryl-N'-cyclopentyl ureastrans-trans, cis-transInternal hydrogen bonding researchgate.net

This table is based on data from related urea (B33335) compounds and is intended to be illustrative of potential conformations.

Investigation of Molecular Mechanisms (In Vitro Studies)

The molecular mechanisms underlying the biological effects of this compound are an area of active investigation, with studies on related compounds providing a foundational understanding.

Naphthamide derivatives have been explored for their interaction with a variety of molecular targets. The structural features of these compounds, including the naphthalene (B1677914) core and the amide linkage, suggest potential for interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions. ontosight.ai For instance, certain naphthalimide derivatives have been identified as potent anticancer agents with strong DNA binding affinity. rjeid.com

While specific targets for this compound are not definitively established, related compounds have shown affinity for enzymes and receptors. Some naphthalimide derivatives have been investigated as fluorescent probes for detecting enzyme activity. nih.gov Additionally, the broader class of N-acyl neurotransmitter conjugates has been shown to interact with G-protein coupled receptors (GPCRs), transporters, and ion channels. evitachem.com

The interaction of naphthamide derivatives with their molecular targets can lead to a range of modulatory effects. In the context of cancer, naphthalimide derivatives have been shown to inhibit the proliferation of various cancer cell lines. rjeid.com This anti-proliferative activity is often a result of inhibiting key enzymes or modulating signaling pathways involved in cell growth and survival. For example, some heterocyclic fused and non-fused substituted naphthalimides have demonstrated greater activity than established anticancer agents like cisplatin (B142131) in certain cell lines. rjeid.com

A significant body of research points to the induction of apoptosis as a key mechanism of action for the anticancer effects of naphthalimide derivatives. rjeid.comfrontiersin.orgnih.gov Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer. nih.gov

Studies on various cancer cell lines have shown that naphthalimide compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. frontiersin.orgnih.gov For instance, a study on a CB2 agonist with an N-cyclopentyl group, N-cyclopentyl-7-methyl-1-(2-morpholin-4-ylethyl)-1,8-naphthyridin-4(1H)-on-3-carboxamide (CB13), demonstrated the induction of apoptosis in colon cancer cells. nih.gov This was linked to an increase in ceramide levels and was dependent on tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, other novel N-substituted phthalazin-1-ones have been shown to induce apoptosis in HepG2 cells, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, along with increased levels of caspase-3. nih.gov

Table 2: Pro-Apoptotic Activity of a Related N-Cyclopentyl Compound in Colon Cancer Cells

CompoundCell LinesKey Apoptotic EventsReference
CB13 (N-cyclopentyl-7-methyl-1-(2-morpholin-4-ylethyl)-1,8-naphthyridin-4(1H)-on-3-carboxamide)DLD-1, HT29Increased ceramide levels, TNF-α dependent nih.gov

This table highlights findings from a structurally related compound and suggests a potential mechanism for this compound.

The induction of apoptosis by naphthalimide and related compounds involves the modulation of specific signaling pathways and the expression of key biomarkers. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members, are central regulators of the intrinsic apoptotic pathway. frontiersin.org An increased Bax/Bcl-2 ratio is often observed in cells undergoing apoptosis induced by these compounds. frontiersin.org

Caspases, a family of proteases, are the primary executioners of apoptosis. nih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3) is a common feature in the apoptotic cascade triggered by these agents. frontiersin.orgnih.gov In some instances, the activation of cannabinoid receptors by N-cyclopentyl-containing compounds has been linked to the de novo synthesis of ceramide, a lipid second messenger implicated in apoptosis, through a TNF-α-mediated pathway. nih.gov

This compound as a Chemical Probe in Biochemical Studies

The naphthamide and naphthalimide scaffolds are valuable frameworks for the development of chemical probes due to their fluorescent properties and their ability to be functionalized for specific biological targeting. ontosight.aimdpi.com These probes are instrumental in visualizing cellular components, tracking biological processes, and detecting specific analytes in complex biological environments. ontosight.ainih.gov

Naphthalimide-based fluorescent probes have been designed to be sensitive to changes in their microenvironment, such as pH, or to the presence of specific enzymes like nitroreductase. nih.gov For example, a probe with a naphthylamide core has been developed to detect both pH and nitroreductase activity, exhibiting different fluorescent signals under varying conditions. nih.gov The versatility of the naphthalimide structure allows for the incorporation of different recognition units and targeting moieties, enabling the development of probes for specific organelles like mitochondria and lysosomes. rsc.org

Given these precedents, this compound and its derivatives hold potential for development as chemical probes. The N-cyclopentyl group could influence cellular uptake and localization, while the 4-bromo-naphthamide core could serve as a fluorescent reporter. Further modifications could introduce specific recognition elements for enzymes, receptors, or other biomolecules of interest.

Utility in Target Identification and Validation

There is currently no available information from in vitro or in silico studies regarding the utility of this compound in identifying and validating biological targets. The process of target identification typically involves screening a compound against libraries of proteins or using affinity-based methods to isolate its binding partners. Subsequently, target validation confirms the relevance of the identified target to a biological process or disease. The absence of any such published data for this compound means its molecular targets remain unknown.

Application in Cellular Assays for Mechanistic Elucidation (in vitro)

Similarly, there is a lack of published research on the application of this compound in in vitro cellular assays. Such assays are crucial for understanding how a compound affects cellular functions, such as cell viability, proliferation, signaling pathways, or other physiological processes. Without these studies, the mechanism of action of this compound at the cellular level cannot be described.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Dynamics Simulations of N-Cyclopentyl 4-bromonaphthamide

Molecular docking and dynamics simulations are foundational techniques used to predict how a ligand (in this case, this compound) might interact with a biological target at the atomic level.

Molecular docking simulations were hypothetically performed to predict the binding orientation and estimate the binding affinity of this compound against a panel of selected biological targets known to be modulated by similar scaffolds. The targets chosen for this illustrative study include Bromodomain-containing protein 4 (BRD4) and Cyclooxygenase-2 (COX-2), based on the privileged structures of the naphthamide core.

The predicted binding affinities, often expressed as a docking score or estimated free energy of binding (ΔG), are summarized in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Bromodomain-containing protein 4 (BRD4)-8.9ASN140, TYR97, PHE83
Cyclooxygenase-2 (COX-2)-7.5TYR385, ARG120, VAL523
p38 Mitogen-Activated Protein Kinase-6.8MET109, LYS53, ASP168

This is an interactive data table. You can sort and filter the data.

To understand the dynamic behavior of this compound, a 100-nanosecond molecular dynamics (MD) simulation in an explicit solvent environment would be performed. The simulation would provide insights into the conformational flexibility of the molecule, particularly the rotation around the amide bond and the puckering of the cyclopentyl ring.

The analysis would likely show that the naphthalene (B1677914) core is rigid, as expected. The primary sources of flexibility would be the torsion angle between the naphthalene ring and the amide plane, as well as the various conformations ("envelope" and "twist") of the cyclopentyl ring. A Ramachandran-like plot for the key dihedral angle would indicate a strong preference for a near-planar arrangement between the naphthyl and amide groups to maximize conjugation, with occasional fluctuations. The cyclopentyl group would be observed to rapidly interconvert between its low-energy envelope and twist conformations. This inherent flexibility could be crucial for its ability to adapt to the topology of different binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

A hypothetical QSAR model was developed based on a training set of 30 theoretical analogues of this compound, where substitutions were made on both the naphthalene ring and the cyclopentyl group. The biological activity (e.g., IC50 against BRD4) was predicted for these analogues. The model was built using multiple linear regression (MLR) with descriptors calculated from the molecular structures.

The resulting QSAR equation might look as follows:

pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.15 * NRotB + 3.5

Where:

pIC50 is the predicted biological activity.

ClogP is the calculated octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

NRotB is the number of rotatable bonds.

This model would suggest that increased lipophilicity and a moderate number of rotatable bonds are beneficial for activity, while a larger polar surface area is detrimental. The statistical quality of such a model would be assessed by its squared correlation coefficient (R²) of, for instance, 0.85 and a cross-validated squared correlation coefficient (Q²) of 0.72, indicating good predictive power.

Based on the alignment of the most active hypothetical analogues, a pharmacophore model would be generated. This model highlights the essential steric and electronic features required for biological activity. For the this compound series, the key pharmacophore features would likely be:

One Hydrogen Bond Acceptor: Located on the amide oxygen.

One Aromatic Ring Feature: Representing the naphthalene core.

One Hydrophobic Group: Corresponding to the cyclopentyl moiety.

One Halogen Bond Donor: The bromine atom at the 4-position, which could engage in specific halogen bonding interactions.

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. For this compound, DFT calculations with a basis set like B3LYP/6-31G* would be employed to calculate various molecular properties.

These calculations would be used to determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. The electrostatic potential map would visualize the electron-rich (negative potential, likely around the amide oxygen and bromine) and electron-poor (positive potential, around the amide proton) regions of the molecule, which are critical for understanding non-covalent interactions with a receptor.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVRegion susceptible to electrophilic attack
LUMO Energy-1.5 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability
Dipole Moment3.8 DebyeReflects the overall polarity of the molecule

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These quantum chemical descriptors can also be used as parameters in advanced QSAR models to improve their predictive accuracy.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of organic molecules. bohrium.comnih.gov For this compound, DFT calculations could be employed to determine a variety of electronic and reactivity descriptors.

The distribution of electron density, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily excited.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the energies of the HOMO and LUMO. These descriptors provide a quantitative measure of the molecule's reactivity. Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

The presence of the bromine atom and the naphthalene ring system is expected to significantly influence the electronic properties of this compound. The naphthalene moiety is an electron-rich aromatic system, while the bromine atom is an electronegative substituent that can also participate in halogen bonding. The cyclopentyl group, being an alkyl substituent, is generally considered to be electron-donating.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic amides, is presented below.

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Global Softness (S)0.377eV⁻¹

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical Spectroscopic Predictions

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted spectrum for this compound would show distinct signals for the protons and carbons of the naphthalene ring, the cyclopentyl group, and the amide functionality. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the amide group. The protons of the cyclopentyl group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy can predict the vibrational frequencies of a molecule. For this compound, key predicted vibrational bands would include the N-H stretch of the amide group (typically around 3300 cm⁻¹), the C=O stretch of the amide (the amide I band, around 1650 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the aromatic naphthalene ring and the aliphatic cyclopentyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov The predicted UV-Vis spectrum of this compound would likely exhibit strong absorptions in the ultraviolet region, corresponding to π → π* transitions within the naphthalene ring system. The presence of the bromo and amide substituents would be expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

A table of predicted key spectroscopic data for this compound is provided below.

SpectroscopyFeaturePredicted Value
¹H NMRAromatic Protons7.5 - 8.5 ppm
¹H NMRAmide Proton (N-H)~8.7 ppm
¹H NMRCyclopentyl Protons1.5 - 2.1 ppm
¹³C NMRCarbonyl Carbon~168 ppm
¹³C NMRAromatic Carbons120 - 140 ppm
IRN-H Stretch~3300 cm⁻¹
IRC=O Stretch~1650 cm⁻¹
UV-Visλmax~290, ~325 nm

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In Silico Scaffold Diversity Analysis and Chemical Space Exploration

In silico scaffold diversity analysis and chemical space exploration are computational techniques used to assess the novelty and potential of a molecule's core structure (scaffold) in the context of known chemical compounds. The concept of chemical space encompasses all possible molecules. researchgate.net By mapping the properties of a compound, we can understand its position within this vast space and compare it to existing molecules, such as known drugs or natural products.

The scaffold of this compound is the naphthalenecarboxamide core. This is a bicyclic aromatic amide structure. To explore the chemical space around this scaffold, computational libraries of virtual compounds can be generated by varying the substituents on the naphthalene ring and on the amide nitrogen. These virtual libraries can then be analyzed for their physicochemical properties, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

This analysis can help to determine if the this compound scaffold occupies a unique or underexplored region of chemical space. Molecules that occupy novel regions of chemical space are of particular interest in drug discovery, as they may possess novel biological activities.

A principal component analysis (PCA) could be performed on a dataset of known bicyclic aromatic amides and this compound. This would allow for a visual representation of its position in the chemical space defined by these compounds. It is hypothesized that the combination of the bulky, lipophilic cyclopentyl group and the bromine atom on the large naphthalene scaffold would place this compound in a distinct region of chemical space compared to smaller, more polar aromatic amides.

The following table presents a hypothetical comparison of calculated chemical space descriptors for this compound against average values for a library of known aromatic amides.

DescriptorThis compound (Predicted)Average for Aromatic Amides
Molecular Weight316.2 g/mol 250 g/mol
logP4.22.5
TPSA29.1 Ų45.0 Ų
Number of Rotatable Bonds23
Number of H-Bond Donors11
Number of H-Bond Acceptors12

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This analysis suggests that this compound is a relatively large and lipophilic molecule with a lower polar surface area compared to the average aromatic amide, indicating its potential for good membrane permeability.

Analytical Methodologies for Research Characterization of N Cyclopentyl 4 Bromonaphthamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-Cyclopentyl 4-bromonaphthamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized to provide a detailed picture of its atomic connectivity.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shift, integration, and multiplicity of each proton signal provide valuable structural information. The aromatic protons of the bromonaphthalene ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The proton attached to the amide nitrogen will likely appear as a broad signal, and its chemical shift can be influenced by solvent and temperature. The protons of the cyclopentyl group will be observed in the upfield region, with the methine proton adjacent to the nitrogen appearing at a lower field than the methylene (B1212753) protons due to the electronegativity of the nitrogen atom.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group will be significantly downfield (around δ 160-170 ppm). The aromatic carbons of the bromonaphthalene moiety will resonate in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopentyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5125 - 135
Amide NH8.0 - 9.0 (broad)-
Cyclopentyl CH (adjacent to N)4.0 - 4.550 - 55
Cyclopentyl CH₂1.5 - 2.025 - 35
Carbonyl C=O-165 - 170
Aromatic C-Br-120 - 125
Other Aromatic C-125 - 140

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule through the analysis of its vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The C-N stretching vibration of the amide group typically appears in the 1210-1335 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclopentyl group will be observed just below 3000 cm⁻¹. The C-Br stretching vibration will likely be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the naphthyl group would give rise to strong signals in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretch~3300Medium-Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium
C=O (Amide)Stretch (Amide I)1630 - 1680Strong
N-HBend (Amide II)1510 - 1570Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
C-N (Amide)Stretch1210 - 1335Medium
C-BrStretch<800Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for this compound would likely involve cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen of the cyclopentylamine (B150401) moiety is a probable fragmentation route. Loss of the cyclopentyl group would result in a prominent fragment ion. Another significant fragmentation would be the loss of the bromine atom.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺[C₁₆H₁₆BrNO]⁺317/319
[M - C₅H₉]⁺[C₁₁H₆BrO]⁺233/235
[M - Br]⁺[C₁₆H₁₆NO]⁺238
[C₁₀H₆BrCO]⁺4-bromonaphthoyl cation233/235
[C₅H₉NH₂]⁺Cyclopentylaminium ion85

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended aromatic system from the naphthyl group, is expected to absorb ultraviolet light. The spectrum would likely show strong absorptions corresponding to π→π* transitions of the aromatic system. The presence of the bromine atom and the amide group may cause shifts in the absorption maxima compared to unsubstituted naphthalene (B1677914). The typical absorption for naphthalimide derivatives is in the range of 300-400 nm.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Molar Absorptivity (ε)
Ethanol~330 - 350High
Acetonitrile (B52724)~330 - 350High

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. A reversed-phase HPLC method would be most suitable for this compound due to its relatively nonpolar nature.

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase and a mobile phase composed of a mixture of an organic solvent (such as acetonitrile or methanol) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Representative HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength near the λmax of the compound
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient program

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For this compound, GC can be employed as a method to determine its purity and to quantify its presence in a mixture. The successful application of GC for this compound would depend on its volatility and thermal stability. Given its molecular weight and structure, it is expected to have a relatively high boiling point, necessitating the use of high-temperature GC methods.

In a typical GC analysis, a sample containing this compound would be vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property that can be used for its identification.

Illustrative GC Parameters for Analysis:

ParameterValue
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Temperature Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector (FID) Temp 320 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min

This data is illustrative and represents a typical starting point for method development for a compound of this nature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In an LC-MS analysis, the sample is first dissolved in a suitable solvent and injected into a liquid chromatograph. The compound is separated from other components in the mixture as it passes through a column packed with a stationary phase. The separated compound then enters the mass spectrometer, where it is ionized. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that can confirm the compound's identity.

Expected LC-MS Data for this compound:

ParameterObservation
Molecular Formula C₁₆H₁₆BrNO
Molecular Weight 317.21 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ Ion m/z 318.05
Expected [M+Na]⁺ Ion m/z 340.03
Isotopic Pattern Characteristic bromine pattern (¹⁹Br/⁸¹Br)

This data is theoretical and based on the chemical structure of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, UPLC can provide rapid purity assessments and quantitative analysis with high efficiency. The principles of separation are the same as in HPLC, but the performance is greatly enhanced.

A UPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile and water, is used. The high resolving power of UPLC would be particularly advantageous for separating it from closely related impurities or byproducts from its synthesis.

Representative UPLC Method Parameters:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection (UV) 254 nm

This data is a representative example of a UPLC method that could be developed for this type of compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the material's physical properties.

The process involves mounting a single crystal on a goniometer and irradiating it with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Solid-state characterization of a bulk powder sample of this compound would typically involve techniques such as powder X-ray diffraction (PXRD) to assess its crystallinity and identify the polymorphic form. Other thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine its melting point, thermal stability, and decomposition profile.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (˚) 98.76
Volume (ų) 1523.4
Z 4
Calculated Density (g/cm³) 1.382

This data is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic study.

Q & A

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions. Introduce polar substituents (e.g., sulfonyl groups) without disrupting the pharmacophore. Assess solubility-pH profiles and use shake-flask method with UV detection to quantify equilibrium solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.